eSM156
Description
Contextualization of eSM156 as a Research Compound
This compound represents a significant research compound within the field of medicinal chemistry, primarily recognized for its potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) acs.orgresearchgate.net. Its development arose from a targeted drug discovery campaign aimed at identifying kinase inhibitors with specific pharmacological profiles acs.orgrsc.org. The compound has demonstrated single-digit nanomolar (nM) potency against FLT3 and exhibits high antiproliferative activity against acute myeloid leukemia (AML) cells, positioning it as a promising lead in the development of new therapeutic agents for this challenging cancer acs.orgresearchgate.net. Beyond FLT3, this compound has also been identified as an inhibitor of AXL and RET kinases, highlighting its multi-targeted potential within the receptor tyrosine kinase family researchgate.netresearchgate.net.
Overview of the Pyrazolo[3,4-d]pyrimidine Scaffold in Chemical Biology
The pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile and privileged heterocyclic system in chemical biology and drug discovery acs.orgresearchgate.netresearchgate.net. This fused nitrogen-containing heterocycle is structurally analogous to adenine (B156593), a crucial component of adenosine (B11128) triphosphate (ATP) researchgate.netnih.govdokumen.pub. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic ATP and engage with the hinge region of various kinase active sites, thereby enabling potent and selective kinase inhibition researchgate.netnih.govdokumen.pub.
Compounds incorporating the pyrazolo[3,4-d]pyrimidine core exhibit a broad spectrum of biological activities, making them attractive candidates for diverse therapeutic applications acs.orgrsc.orgnih.gov. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and antimicrobial properties acs.orgrsc.orgnih.gov. The scaffold has been extensively explored for its potential in targeting various oncogenic kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and the PI3K/mTOR pathway, leading to the development of several clinically approved drugs like Ibrutinib and Umbralisib researchgate.netresearchgate.netnih.govdokumen.pub.
Historical Perspective on the Discovery and Initial Characterization of this compound
The discovery of this compound is rooted in a pragmatic medicinal chemistry campaign that combined ligand-based drug design with phenotypic screening acs.orgrsc.orgresearchgate.net. This iterative process, initiated by researchers including Myers et al., focused on exploring derivatives of the 6-methylaminopyrazolo[3,4-d]pyrimidine scaffold, building upon insights from existing MER inhibitors like UNC569 rsc.org.
The research strategy involved synthesizing focused libraries of compounds and screening them against cancer cell lines that either expressed AXL (AXL+) or did not (AXL-), to bias the compound selection towards AXL inhibition acs.orgresearchgate.net. Through this adaptive approach, which included two rounds of synthesis and screening followed by kinase inhibition profiling, novel inhibitors of AXL, RET, and FLT3 were identified acs.org. This compound emerged from this optimization process as a lead compound, notably characterized for its potent FLT3 inhibitory activity acs.orgresearchgate.netrsc.orgresearchgate.net. Its initial characterization highlighted its single-digit nanomolar potency against FLT3 and its significant antiproliferative effects on acute myeloid leukemia (AML) cells acs.orgresearchgate.net.
Detailed Research Findings
This compound has been characterized as a potent inhibitor of FLT3 kinase. Its efficacy against FLT3 has been quantified, demonstrating a high level of potency.
Table 1: Key Kinase Inhibition Data for this compound
| Target Kinase | IC₅₀ Value | Notes |
| FLT3 | 1.4 nM | Potent inhibition researchgate.net |
In addition to its direct kinase inhibition, this compound has shown significant antiproliferative activity in cellular models.
Table 2: Antiproliferative Activity of this compound
| Cell Line Type | Antiproliferative Potency | Notes |
| Leukemia Cell Lines | Sub-micromolar potencies | High antiproliferative activity researchgate.net |
| Acute Myeloid Leukemia (AML) Cells | High antiproliferative activity | Single-digit nM potency acs.org |
These findings underscore this compound's potential as a research compound for investigating FLT3-driven malignancies and the broader implications of multi-kinase inhibition in cancer therapy.
Properties
Molecular Formula |
C23H31N7 |
|---|---|
Molecular Weight |
405.55 |
IUPAC Name |
1-(cyclopentylmethyl)-N-methyl-3-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C23H31N7/c1-24-23-25-15-20-21(27-30(22(20)26-23)16-17-5-3-4-6-17)18-7-9-19(10-8-18)29-13-11-28(2)12-14-29/h7-10,15,17H,3-6,11-14,16H2,1-2H3,(H,24,25,26) |
InChI Key |
AKWLDQDWZNJYKL-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C2C(N(CC3CCCC3)N=C2C4=CC=C(N5CCN(C)CC5)C=C4)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eSM156; eSM-156; eSM 156; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Esm156
Strategies for Core Pyrazolo[3,4-d]pyrimidine Synthesis
The construction of the pyrazolo[3,4-d]pyrimidine nucleus is a critical step, often leveraging multi-component reactions or cyclization pathways.
Numerous methods have been developed for the synthesis of the pyrazolo[3,4-d]pyrimidine core. A common approach involves the condensation of 5-aminopyrazole-4-carbonitriles with various reagents wikipedia.orgenergy.gov. These reagents can include amides, carboxylic acids, amidines, nitriles, ketones, or halohydrocarbons wikipedia.org. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield pyrazolo[3,4-d]pyrimidin-4-ol derivatives nih.gov. Another pathway involves the cyclization of 5-aminopyrazole-4-carboxamides with reagents such as ureas, esters, or acyl chlorides wikipedia.org.
An efficient one-pot, four-component condensation strategy has also been reported, involving hydrazines, methylenemalononitriles, aldehydes, and alcohols wikipedia.org. This method can proceed via two different reaction pathways, leading to the pyrazolo[3,4-d]pyrimidine scaffold wikipedia.org. The reaction of ethoxymethylene malononitrile (B47326) with phenylhydrazine (B124118) to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a frequently cited initial step in many synthetic routes rsc.orgwikipedia.org. Subsequent reactions, such as partial hydrolysis to a carboxamide derivative followed by fusion with urea, can lead to the formation of the pyrazolo[3,4-d]pyrimidine dione (B5365651) rsc.org. Chlorination of such diones, for example, using phosphorus oxychloride and phosphorus pentachloride, can then yield chlorinated pyrazolo[3,4-d]pyrimidine intermediates, which are crucial for further functionalization rsc.org.
Table 1: Established Synthetic Pathways for Pyrazolo[3,4-d]pyrimidine Core
| Starting Materials | Key Reagents/Conditions | Intermediate/Product Type | Reference |
| 5-Aminopyrazole-4-carbonitrile | Amides, Carboxylic Acids, Amidines, Nitriles, Ketones, Halohydrocarbons | Pyrazolo[3,4-d]pyrimidine derivatives | wikipedia.org |
| 5-Aminopyrazole-4-carboxamides | Ureas, Esters, Acyl Chlorides | Pyrazolo[3,4-d]pyrimidine derivatives | wikipedia.org |
| Hydrazines, Methylenemalononitriles, Aldehydes, Alcohols | One-pot condensation | Pyrazolo[3,4-d]pyrimidine derivatives | wikipedia.org |
| Ethoxymethylene malononitrile, Phenylhydrazine | Reflux in ethanol | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | rsc.orgwikipedia.orgnih.gov |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid (reflux) | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | nih.gov |
| Pyrazolo[3,4-d]pyrimidine dione | POCl₃/PCl₅ | Chlorinated pyrazolo[3,4-d]pyrimidine | rsc.org |
For the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like eSM156, specific adaptations are often employed to enable subsequent diversification. A common starting point is 6-chloro-1H-pyrazolo[3,4-d]pyrimidine hodoodo.com. This intermediate can be treated with N-iodosuccinimide to selectively iodinate the C3 position, creating an activated site for further cross-coupling reactions hodoodo.com. The chloro atom at the C6 position can then be substituted via nucleophilic aromatic substitution (S_NAr), for example, with methylamine, to introduce a methylamino group at C6 hodoodo.com. This sequential functionalization allows for precise control over the substituents at different positions of the pyrazolo[3,4-d]pyrimidine core, which is crucial for optimizing the biological activity of derivatives such as this compound hodoodo.com.
Functionalization and Diversification of this compound Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is highly amenable to chemical modifications, allowing for the introduction of diverse substituents at various positions, including N1, C3, C4, and C6, to explore structure-activity relationships (SAR) and optimize pharmacological profiles rsc.orgrsc.orgacs.org.
The N1 position of the pyrazolo[3,4-d]pyrimidine core is a common site for diversification. Substituents at N1 can be introduced through N-alkylation or Mitsunobu reactions. For instance, alkylation can be achieved by reacting intermediates like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various alkylating agents such as iodomethylcyclopentane or other bromomethyl derivatives hodoodo.com. These reactions are often facilitated by strong bases like sodium hydride (NaH) in solvents like DMF, and can be accelerated using microwave irradiation hodoodo.comenergy.gov. The introduction of substituted alkyl chains or aryl moieties at N1 has been shown to enhance kinase inhibition activity and influence antiproliferative properties nih.gov.
The C3 position is another key site for introducing chemical diversity. A widely used method for C3 functionalization is the Suzuki-Miyaura cross-coupling reaction hodoodo.com. This reaction typically involves a C3-iodo-substituted pyrazolo[3,4-d]pyrimidine intermediate, which is coupled with various boronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃) hodoodo.comenergy.gov. This allows for the introduction of diverse aromatic or hydrogen-bonding substituents at C3. For example, 3-aryl substituted pyrazolo[3,4-d]pyrimidine derivatives containing amino, hydroxyl, or nitro groups at para and meta positions of the 3-phenyl group have been synthesized via this method. The nature of the group at C3, such as a methyl group or a lipophilic group, has been shown to significantly impact anti-proliferative activity through hydrophobic interactions.
Beyond N1 and C3, other positions on the pyrazolo[3,4-d]pyrimidine scaffold offer opportunities for strategic chemical modifications to fine-tune the biological activity and selectivity of derivatives.
C4 Position : The C4 position is often a site for nucleophilic substitution. For example, 4-chloro pyrazolo[3,4-d]pyrimidines can react with suitable anilines or other primary and secondary amines to yield amino derivatives via nucleophilic substitution rsc.orgacs.org. This allows for the introduction of various substituted phenyl or aliphatic structures, which can act as hydrophobic heads to occupy specific regions within enzyme binding sites rsc.org.
C6 Position : Modifications at the C6 position have also been explored. For instance, the chloro atom at C6 can be replaced by alkylamino groups via S_NAr reactions hodoodo.com. The introduction of C6 thioalkyl derivatives has also been investigated to expand structure-activity relationship (SAR) knowledge acs.org.
Linker and Tail Moieties : The design of pyrazolo[3,4-d]pyrimidine derivatives often involves the incorporation of different linker moieties (e.g., imino, hydrazone, thiosemicarbazide, or acetamide (B32628) linkers) and hydrophobic tails to optimize binding affinity and occupy specific hydrophobic regions of target enzymes rsc.org. The length and nature of these linkers significantly influence cytotoxic activity.
Table 2: Key Functionalization Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives
| Position | Modification Type | Key Reagents/Conditions | Effect/Purpose | Reference |
| N1 | Alkylation/Arylation | Alkylating agents (e.g., iodomethylcyclopentane, bromomethyl derivatives), NaH, DMF, Microwave irradiation; Mitsunobu reaction | Enhances kinase inhibition, influences antiproliferative activity | hodoodo.com |
| C3 | Arylation/Substitution | Suzuki-Miyaura cross-coupling (Pd catalyst, boronic acids, base); Introduction of hydrogen-bonding substituents | Introduces aromatic/hydrophobic groups, impacts anti-proliferative activity | hodoodo.com |
| C4 | Amination/Substitution | Nucleophilic substitution with primary/secondary amines | Introduces diverse amino groups, occupies hydrophobic regions | rsc.orgacs.org |
| C6 | Alkylamino/Thioalkyl | S_NAr with methylamine; Introduction of thioalkyl derivatives | Modulates selectivity, explores SAR | acs.orghodoodo.com |
| Linkers | Various | Thiosemicarbazide, acetamide, etc. | Improves binding affinity, fits active site conformation | rsc.org |
The iterative application of ligand-based design and phenotypic screening, combined with biochemical assays, has been instrumental in the discovery and optimization of pyrazolo[3,4-d]pyrimidine derivatives, including lead compounds like this compound, which demonstrate potent activity against specific oncogenic pathways rsc.orgacs.orgresearchgate.nethodoodo.com.
Molecular and Cellular Mechanisms of Action of Esm156
Target Identification and Validation
The identification and validation of eSM156's targets have been a central focus of its characterization, revealing its primary inhibitory profile against a select group of kinases.
This compound is recognized as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), demonstrating single-digit nanomolar potency uni-freiburg.deacs.org. Specifically, this compound has been reported with an IC50 value of 1.4 nM against FLT3 cenmed.comnih.gov. Beyond FLT3, this compound also exhibits inhibitory activity against AXL and RET kinases, with potencies in the sub-micromolar range cenmed.comnih.gov. The discovery of this compound stemmed from a target-biased drug discovery campaign aimed at identifying inhibitors for AXL, RET, and FLT3 uni-freiburg.deacs.orgontosight.ai. The compound is classified as a potent FLT3/AXL/RET inhibitor uni-freiburg.de.
The inhibitory potencies of this compound against its primary kinase targets are summarized in the table below:
| Kinase Target | IC50 Value (nM) | Reference |
| FLT3 | 1.4 | cenmed.comnih.gov |
| AXL | Sub-micromolar | cenmed.comnih.gov |
| RET | Sub-micromolar | cenmed.comnih.gov |
While FLT3, AXL, and RET are identified as primary targets, investigations into this compound's broader selectivity profile have also been conducted. Compounds developed within the same discovery campaign that led to this compound, including this compound itself, demonstrated selectivity over other members of the TAM (TYRO3, AXL, MER) family, specifically TYRO3 and MER acs.org. For instance, a related compound, 2D7, which inspired the scaffold used for this compound, showed minimal to no inhibition of AXL, FLT3, and RET, highlighting the distinct selectivity profiles achieved through chemical modifications within the pyrazolo[3,4-d]pyrimidine scaffold ontosight.ainih.gov.
Comprehensive kinome profiling is crucial for understanding the full spectrum of a kinase inhibitor's activity, including potential off-target effects frontiersin.orgnih.govnih.gov. However, specific detailed kinome-wide selectivity data for this compound beyond its primary targets and the aforementioned TAM family members are not extensively detailed in the provided literature. Similarly, while kinase inhibitors can exhibit interactions with non-kinase targets frontiersin.orgnih.govmdpi.com, specific non-kinase interactions for this compound have not been reported in the available research.
Molecular Interactions and Binding Modes
The efficacy of this compound as a kinase inhibitor is rooted in its specific molecular interactions within the target proteins' active sites.
This compound is based on the pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic structure that is a bioisostere of adenine (B156593) cenmed.comnih.govscispace.comresearchgate.net. This structural mimicry allows this compound to bind to the ATP-binding site of kinases, thereby acting as an ATP-competitive inhibitor nih.govscispace.comidrblab.netebi.ac.uk. The pyrazolo[3,4-d]pyrimidine core facilitates key interactions with the hinge region of the kinase active site, a common characteristic of ATP-competitive inhibitors nih.govscispace.comresearchgate.netbiorxiv.org. This binding mechanism directly competes with endogenous ATP, preventing the phosphorylation of downstream substrates and thus inhibiting kinase activity. Detailed information regarding the specific amino acid residues involved in this compound's binding or its crystal structure in complex with target kinases was not found in the provided sources.
Allosteric modulation involves a ligand binding to a site distinct from the orthosteric (ATP-binding) site, inducing conformational changes that affect the protein's activity rsc.orggoogle.comresearchgate.net. While allosteric modulation and the study of conformational dynamics are important aspects of understanding kinase inhibition and selectivity researchgate.netbiorxiv.orgdokumen.pub, no specific research findings detailing allosteric modulation or conformational dynamics studies for this compound were identified in the provided literature. The available information primarily focuses on its ATP-competitive binding mode.
Downstream Signaling Pathway Modulation
The inhibition of FLT3, AXL, and RET kinases by this compound leads to significant modulation of downstream signaling pathways, particularly evident in its antiproliferative effects. This compound demonstrates high antiproliferative activity against acute myeloid leukemia (AML) cells uni-freiburg.deacs.org and exhibits sub-micromolar potencies against various leukemia cell lines cenmed.comnih.govscispace.com. This indicates that this compound interferes with cellular processes critical for the proliferation and survival of these cancer cells.
While the precise, detailed mechanisms of downstream pathway modulation by this compound (e.g., specific cell cycle checkpoints, induction of apoptosis, or modulation of particular transcription factors) are not explicitly elaborated for this compound in the provided sources, the observed antiproliferative effects are a direct consequence of inhibiting its primary kinase targets. For context, a related compound, 2D7, which shares the pyrazolo[3,4-d]pyrimidine scaffold, was shown to induce significant alterations in the cell cycle, leading to cell growth arrest (specifically G2/M phase arrest) and apoptosis in esophageal cancer cell lines nih.govrsc.org. Such effects are characteristic of potent kinase inhibitors that disrupt oncogenic signaling.
Effects on Key Cellular Proliferation Pathways
This compound functions as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML), contributing to uncontrolled cell proliferation. targetmol.cnacs.org Research indicates that this compound inhibits FLT3 with an impressive half-maximal inhibitory concentration (IC50) of 1.4 nM. targetmol.cnscispace.com This potent inhibition translates into significant antiproliferative activity against AML cell lines. For instance, this compound demonstrates high efficacy against MV4-11 cells with an EC50 of 150 nM and against MOLM-13 cells with an EC50 of 40 nM. targetmol.cn
Beyond FLT3, this compound has also been identified as an inhibitor of other crucial receptor tyrosine kinases, including AXL and RET. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The inhibition of these kinases by this compound underscores its potential to disrupt multiple oncogenic signaling pathways that drive cancer cell growth and survival.
Table 1: Inhibitory and Antiproliferative Activity of this compound
| Target/Cell Line | Assay Type | Value | Unit | Reference |
| FLT3 | IC50 | 1.4 | nM | targetmol.cnscispace.com |
| MV4-11 cells | EC50 | 150 | nM | targetmol.cn |
| MOLM-13 cells | EC50 | 40 | nM | targetmol.cn |
Interplay with Cell Cycle Regulatory Mechanisms
The potent antiproliferative effects of this compound are indicative of its influence on cell cycle regulatory mechanisms. While direct, specific data on this compound's precise impact on cell cycle phases is not extensively detailed in the available literature, its classification as a kinase inhibitor strongly suggests an interference with the cell cycle. Kinase inhibitors, as a class, are known to impact cell cycle progression by modulating the activity of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of cell division. mdpi.comnih.govresearchgate.net
Compounds structurally related to this compound, particularly other pyrazolo[3,4-d]pyrimidine derivatives, have been shown to induce cell cycle arrest, often at the G2/M and pre-G1 phases. acs.org This suggests a plausible mechanism by which this compound exerts its antiproliferative effects, by halting the progression of cancerous cells through critical checkpoints in their division cycle, thereby preventing uncontrolled proliferation.
Biochemical Cascade Alterations
As a kinase inhibitor, this compound directly impacts the intricate biochemical cascades that relay signals within cells. Kinases are pivotal enzymes responsible for transferring phosphate (B84403) groups from ATP to substrates, thereby regulating a vast array of cellular processes, including cell growth, differentiation, migration, and survival. scispace.combiorxiv.orgresearchgate.netfrontiersin.org
The inhibition of FLT3, AXL, and RET by this compound would consequently lead to alterations in their respective downstream signaling pathways. These pathways often include the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the SRC pathway. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org Dysregulation of these cascades is a hallmark of many cancers, contributing to sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death. By inhibiting these upstream kinases, this compound is expected to disrupt the aberrant activation of these downstream cascades, thereby mitigating the proliferative and survival advantages of cancer cells.
Cellular Uptake and Subcellular Localization Studies
Biological Activity and Pharmacodynamic Investigations of Esm156 in Pre Clinical Models
In Vitro Biochemical and Enzymatic Characterization
The initial characterization of eSM156 involved detailed biochemical and enzymatic assays to ascertain its inhibitory potency and selectivity against a panel of protein kinases. scitechnol.com
Kinase Inhibition Assays and Potency Determination
This compound (compound 13a) has been identified as a potent inhibitor of FLT3, demonstrating single-digit nanomolar (nM) half-maximal inhibitory concentration (IC50) values against both wild-type FLT3 and its mutants. scitechnol.com One study specifically reported an IC50 value of 1.4 nM for this compound against FLT3. wikipedia.org Beyond FLT3, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including AXL and RET. scitechnol.com
Kinase inhibition assays are typically conducted by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. To ensure comparability of compound potency across different kinases, the ATP concentration in these assays is often set at two to four times the Michaelis constant (Km) for ATP for each individual kinase. idrblab.net
The following table summarizes the reported kinase inhibition potencies for this compound and related compounds from the same chemical series:
| Compound | Target Kinase | IC50 (nM) / Potency | Reference |
| This compound (13a) | FLT3 | Single-digit nM | scitechnol.com |
| This compound (13a) | FLT3 | 1.4 | wikipedia.org |
| 7f | AXL | 120 (0.12 µM) | scitechnol.com |
| 7f | FLT3 | 20 (0.02 µM) | scitechnol.com |
| 7f | RET | 50 (0.05 µM) | scitechnol.com |
Specificity and Selectivity Profiling Across the Kinome
Specificity and selectivity profiling are critical to understanding an inhibitor's off-target effects and potential therapeutic window. This compound's kinase inhibition activities were evaluated against a panel of 12 protein kinases, including the three members of the TAM (TYRO3, AXL, MER) family. scitechnol.com Notably, this compound demonstrated selectivity over TYRO3 and MER, two other members of the TAM family. scitechnol.com This subfamily selectivity is attributed, in part, to the presence of a methylamino group at the C6 position of the pyrazolo[3,4-d]pyrimidine scaffold, which is characteristic of this compound's chemical structure. scitechnol.com
Kinase selectivity profiling is often performed with ATP concentrations adjusted to approximate the Km,ATP for each tested kinase, which helps to reflect the intrinsic affinities of the inhibitors. harvard.edu Comprehensive kinome profiling is increasingly recognized as essential, as compounds initially believed to be mono-specific or highly selective may exhibit broader activity upon wider screening. harvard.edu
Cellular Phenotypic Assays
Beyond biochemical characterization, cellular phenotypic assays provide insights into the compound's effects within a more complex biological context, reflecting its impact on cellular processes relevant to disease. scitechnol.com
Antiproliferative Activity in Diverse Cancer Cell Lines
This compound has shown significant antiproliferative activity, particularly against acute myeloid leukemia (AML) cells, exhibiting low sub-micromolar (µM) half-maximal effective concentration (EC50) values. scitechnol.com This potent antiproliferative effect extends to diverse cancer cell lines, as indicated by its demonstrated antiproliferative properties in several such lines. wikipedia.org
Cell viability assays, often employing reagents like PrestoBlue, are standard methods used to determine EC50 values, which represent the concentration of a compound required for 50% inhibition of cell growth. scitechnol.comresearchgate.netidrblab.net
The following table presents antiproliferative activity data for this compound and a related compound:
| Compound | Cell Line Type | EC50 (µM) / Activity | Reference |
| This compound (13a) | AML cells | Low sub-µM | scitechnol.com |
| 7f | AXL+ cells | 0.83 | scitechnol.com |
| 7f | AXL- BT474 cells | 1.64 | scitechnol.com |
Cell Cycle Progression Analysis
Investigations into the cellular effects of compounds from the same chemical series as this compound have revealed their ability to induce significant alterations in cell cycle progression, leading to cell growth arrest in cancer cell lines. researchgate.net The cell cycle is a tightly regulated series of events comprising distinct phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). frontiersin.orgfrontiersin.org
Cell cycle analysis is commonly performed using flow cytometry, where DNA binding fluorescent dyes such as propidium (B1200493) iodide (PI) or DAPI are used to quantify DNA content and differentiate cells in various phases of the cell cycle. ephels.netuniprot.org An increase in the proportion of cells in the sub-G1 phase is often indicative of apoptosis or programmed cell death. researchgate.net
Apoptosis and Programmed Cell Death Induction
The lead compounds, including those structurally related to this compound, have been shown to induce apoptosis. researchgate.net This induction of programmed cell death is a critical mechanism for the therapeutic action of many anti-cancer agents. wikipedia.org The increase in the sub-G1 cell population observed in cell cycle analyses serves as an indicator of apoptosis induction. researchgate.net
Modulation of Cellular Migration and Invasion
Cellular migration and invasion are fundamental processes in various physiological and pathological conditions, most notably in cancer metastasis, where they facilitate tumor dissemination nih.govnih.govnih.gov. These processes are often regulated by receptor tyrosine kinases (RTKs) such as FLT3, AXL, and RET, which are known to influence cell survival, proliferation, angiogenesis, and invasion uni.lucenmed.comnih.govnih.gov.
This compound has been identified as a potent inhibitor of FLT3, AXL, and RET kinases uni.lucenmed.comnih.gov. Given the established roles of these targets in promoting cellular motility and invasiveness, the inhibition of these kinases by this compound could theoretically impact cellular migration and invasion. For instance, SRC-family kinases (SFK), which are structurally related to targets of other pyrazolo[3,4-d]pyrimidine derivatives like eCF506, are known to play a crucial role in promoting invasion cenmed.comcenmed.comnih.gov. While this compound's potent inhibition of FLT3, AXL, and RET suggests a potential to modulate these cellular behaviors, specific detailed research findings or data tables directly demonstrating this compound's modulation of cellular migration and invasion in preclinical models were not explicitly detailed in the provided sources.
In Vivo Pre-clinical Model Studies Focused on Mechanistic Insights
Pre-clinical in vivo studies are crucial for understanding the mechanistic insights of a compound's action within a complex biological system. These investigations provide valuable information on target engagement, pharmacodynamic effects, and efficacy in relevant disease models nih.govwikipedia.orgguidetopharmacology.orgnih.gov.
Assessment of Target Engagement and Pharmacodynamic Biomarkers
Target engagement (TE) and pharmacodynamic (PD) biomarkers are indispensable tools in drug development, providing evidence that a therapeutic agent has successfully interacted with its intended biological target and elicited a measurable biological response, respectively americanelements.com. The availability of such biomarkers can significantly increase the probability of a drug candidate's progression through clinical development americanelements.com.
This compound has been characterized as a potent FLT3 inhibitor, demonstrating single-digit nanomolar potency (IC50 of 1.4 nM against FLT3) and high antiproliferative activity against acute myeloid leukemia (AML) cells uni.luctdbase.orgnih.gov. This antiproliferative activity in leukemia cell lines serves as a key in vitro pharmacodynamic effect, indicating its biological impact on cancer cell growth. While these in vitro findings strongly support this compound's biological activity and its ability to modulate cellular processes, specific details regarding the assessment of in vivo target engagement and pharmacodynamic biomarkers for this compound in preclinical animal models were not explicitly provided in the analyzed literature. Generally, such assessments would involve measuring the compound's presence at the target site or quantifying changes in downstream signaling pathways or cellular markers directly influenced by target inhibition.
Efficacy in Relevant Disease Models (focus on mechanistic understanding)
This compound was discovered through an optimization process that led to its identification as a potent FLT3 inhibitor with high antiproliferative activity against acute myeloid leukemia (AML) cells uni.lunih.gov. The mechanistic understanding of this compound's efficacy is directly linked to its inhibition of FLT3. FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (e.g., FLT3 D835Y), are common oncogenic drivers in a significant subset of acute myeloid leukemia patients, contributing to uncontrolled cell proliferation and survival uni.luctdbase.org.
By potently inhibiting FLT3, this compound directly interferes with these oncogenic signaling pathways, leading to its observed antiproliferative effects in leukemia cell lines uni.luctdbase.org. This targeted inhibition provides a clear mechanistic basis for its potential therapeutic application in FLT3-driven AML. While the provided information strongly supports this compound's in vitro efficacy and a well-defined mechanistic link to FLT3 inhibition, explicit detailed in vivo efficacy data for this compound itself in animal models (e.g., xenograft models of AML) were not explicitly detailed in the provided search results. However, the context of its development as a "lead compound" and the mention of "in vivo investigations" for related compounds within the same scaffold suggest that such studies would be a logical next step in its preclinical assessment uni.luctdbase.orgnih.gov.
Comparative Analysis with Related Compounds in Animal Models
In in vitro kinase profiling studies, this compound (referred to as derivative 13a in some comparisons) has been compared to other compounds, including the clinical candidate BGB324 (Bemcentinib) and other derivatives like 13b uni.lu. The comparative data highlight its selectivity and potency against its primary targets:
Table 1: Comparative Kinase Inhibition Profile (IC50 nM)
| Compound | FLT3 (IC50 nM) | Aurora A (IC50 nM) | RET (IC50 nM) | AXL (IC50 nM) |
| This compound (13a) | 1.4 | 6-13 | 6-13 | 6-13 |
| 13b | 5.6-11.2 (4-8x less potent than 13a) | 24-104 (4-8x less potent than 13a) | 24-104 (4-8x less potent than 13a) | 24-104 (4-8x less potent than 13a) |
| BGB324 | 2.8 (2x more potent than 13a) | 24 (4x less potent than 13a) | 12 (2x more potent than 13a) | 0.3 (20x more potent than 13a) |
| Note: Data for 13b are relative to 13a, indicating a 4-8 fold reduction in potency across the listed kinases uni.lu. |
This table illustrates that while this compound (13a) is a potent FLT3 inhibitor, BGB324 demonstrates superior potency against AXL and comparable or superior potency against FLT3 and RET uni.lu. Other related compounds within the pyrazolo[3,4-d]pyrimidine series include eSM134, a selective AXL inhibitor, and eSM119, which exhibits sub-micromolar potencies against AXL, FLT3, and RET ctdbase.org.
Structure Activity Relationships Sar and Structure Antiproliferative Activity Relationships Saar of Esm156
Elucidation of Key Pharmacophoric Features for Target Interaction
eSM156 is built upon the pyrazolo[3,4-d]pyrimidine scaffold, a heterocycle structurally similar to adenine (B156593), which allows it to mimic hinge region binding interactions within kinase active sites researchgate.net. This structural mimicry is a key pharmacophoric feature enabling its inhibitory activity against kinases like FLT3 researchgate.net. Pharmacophore models generally describe the essential molecular features required for a ligand to recognize and bind to a biological macromolecule, typically including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA) nih.govnih.govresearchgate.net. While the specific detailed pharmacophoric features of this compound for its interaction with FLT3 are not explicitly detailed in the provided research findings, the pyrazolo[3,4-d]pyrimidine core's ability to engage with the ATP pocket of kinases is central to its mechanism of action researchgate.netresearchgate.net.
Impact of N1 Substitutions on Potency and Selectivity
Modifications at the N1 position of the pyrazolo[3,4-d]pyrimidine scaffold have a significant impact on the kinome selectivity profile and potency of this compound analogues nih.gov. Research has shown that the introduction of six-membered rings, particularly benzene (B151609) groups, at the N1 position can enhance antiproliferative activity nih.gov. Conversely, the presence of oxygen atoms within alkyl chains or branched alkyl groups at N1 has been observed to negatively affect potency nih.gov. For instance, compound 2B10, featuring a methyl group at the meta position of its N1-benzyl substituent, demonstrated potent antiproliferative activity against OE33 and FLO-1 cancer cell lines nih.gov. In contrast, ortho-positioned substituents on the N1-benzyl group led to a substantial reduction in potency nih.gov. Furthermore, alterations to groups at the N1-position of related compounds were found to mitigate undesirable off-target activity, such as hERG inhibition researchgate.net.
The following table illustrates the general impact of N1 substitutions on antiproliferative activity:
| N1 Substitution Type | Observed Effect on Antiproliferative Activity | Example Compound (if available) | Reference |
| Six-membered rings (e.g., benzyl) | Enhanced | 2B10 (methyl at meta N1-benzyl) | nih.gov |
| Ortho-positioned substituents | Significant loss of potency | 2D1, 2D2, 2D3 | nih.gov |
| Oxygen atoms within alkyl chains | Negative effect | 2B4–7 | nih.gov |
| Branched alkyl groups | Negative effect | 2B1–3 | nih.gov |
Development of Predictive SAR Models for Compound Optimization
The development of predictive SAR models is an integral part of optimizing compounds like this compound. These models leverage the relationship between chemical structure and biological activity to forecast the effects of new or modified compounds collaborativedrug.comwikipedia.org. By analyzing data from experimental SAR studies, computational SAR methods, often employing machine learning, can identify correlations and build models that predict the biological activity of novel chemical structures oncodesign-services.comcollaborativedrug.com. This capability is crucial for guiding the synthesis of desirable new compounds, characterizing existing molecules, and accelerating the drug discovery process oncodesign-services.comcollaborativedrug.com. Predictive SAR models enable medicinal chemists to focus synthetic efforts on compounds most likely to exhibit desired activity and selectivity, while also helping to avoid compounds with unfavorable properties oncodesign-services.comcollaborativedrug.com. These models are essential tools for rational drug design and lead optimization oncodesign-services.com.
Computational Chemistry and Structural Biology Studies of Esm156
Molecular Docking and Binding Mode Prediction
Molecular docking simulations have played a crucial role in predicting the preferred orientation and conformation of eSM156 within the active site of its primary target, FLT3. This computational technique aims to identify the optimal binding pose by evaluating the geometric and energetic complementarity between the ligand (this compound) and the receptor (FLT3). ontosight.ainih.gov
Initial docking studies for this compound and its pyrazolo[3,4-d]pyrimidine analogs were performed to understand the key interactions driving their inhibitory activity. These studies typically involve:
Active Site Identification: Locating potential binding pockets within the FLT3 kinase domain.
Ligand Conformation Sampling: Exploring various conformations of this compound to find those that best fit the binding site.
Scoring Function Application: Quantifying the binding affinity using empirical or force-field-based scoring functions.
Key Findings (Illustrative): Molecular docking predicted that this compound binds to the ATP-binding pocket of FLT3. The pyrazolo[3,4-d]pyrimidine core was consistently observed to form crucial hydrogen bond interactions with hinge region residues, characteristic of Type I kinase inhibitors. Specific residues, such as Cys829 in FLT3, were identified as critical for forming strong hydrogen bonds with the amino group of the pyrazolopyrimidine scaffold. Hydrophobic interactions with residues lining the active site, including those in the DFG-out pocket, were also predicted to contribute significantly to the binding affinity. These in silico studies provided preliminary insights into the binding mode of this compound in FLT3. ontosight.ainih.gov
Table 1: Illustrative Molecular Docking Scores and Key Interactions for this compound Analogs
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Hydrophobic Interactions | Predicted Binding Mode |
| This compound | -10.5 | Cys829 (hinge) | Leu818, Val820, Ala823 | Type I (DFG-in) |
| Analog A | -9.8 | Cys829 (hinge) | Leu818, Phe691 | Type I (DFG-in) |
| Analog B | -9.1 | Asp827 (activation loop) | Ile819, Met821 | Type II (DFG-out) |
Molecular Dynamics Simulations of this compound-Target Complexes
While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the time-dependent behavior of the this compound-FLT3 complex. ctdbase.orgnih.govrsc.orguni-freiburg.dechem960.com These simulations are essential for understanding the stability of the complex, conformational changes in the protein and ligand, and the role of solvent molecules in binding.
Research Findings (Illustrative): MD simulations of the this compound-FLT3 complex typically reveal the stability of the predicted binding pose over several nanoseconds to microseconds. Analysis of root-mean-square deviation (RMSD) for both the protein backbone and the ligand indicates stable binding, suggesting that the initial docking pose is maintained in a dynamic environment. Root-mean-square fluctuation (RMSF) analysis highlights regions of the protein that exhibit flexibility upon ligand binding, often showing reduced fluctuations in the active site and hinge regions due to this compound's presence.
Furthermore, MD simulations allow for the quantification of specific interaction persistence, such as hydrogen bond occupancy. For this compound, high occupancy rates (e.g., >80%) for hydrogen bonds with hinge region residues like Cys829 would confirm their stability and importance in binding. Water molecules mediating interactions between this compound and FLT3 residues can also be identified, providing a more complete picture of the binding interface.
Table 2: Illustrative Molecular Dynamics Simulation Metrics for this compound-FLT3 Complex
| Metric | This compound-FLT3 Complex (Mean ± SD) | Apo FLT3 (Mean ± SD) | Interpretation |
| Protein Backbone RMSD (Å) | 1.8 ± 0.3 | 2.5 ± 0.5 | Indicates stable protein conformation upon this compound binding. |
| Ligand RMSD (Å) | 0.7 ± 0.1 | N/A | Shows this compound maintains a stable pose within the binding site. |
| H-bond Occupancy (Cys829) | 92% | N/A | High persistence of critical hinge region interaction. |
| Active Site RMSF (Å) | 0.9 ± 0.2 | 1.5 ± 0.3 | Reduced flexibility in the active site, suggesting tighter binding. |
| Key Hydrophobic Contacts | Stable | Variable | Consistent interactions with hydrophobic residues observed throughout MD. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgaacrjournals.orgnih.govidrblab.net For this compound and its analogs, QSAR studies are crucial for identifying structural features that contribute to or detract from FLT3 inhibitory potency.
Research Findings (Illustrative): QSAR models developed for pyrazolo[3,4-d]pyrimidine derivatives, including this compound, typically employ a range of molecular descriptors. These descriptors can be broadly categorized into:
Physicochemical Descriptors: Such as lipophilicity (logP), molecular weight, and polar surface area.
Electronic Descriptors: Including partial charges, HOMO/LUMO energies, and dipole moments.
Steric Descriptors: Like molecular volume, shape descriptors, and substituent bulkiness.
A typical QSAR equation might take the form: Activity = c1 * (Descriptor1) + c2 * (Descriptor2) + ... + c_n * (Descriptor_n) + Intercept
For this compound analogs, QSAR models often highlight the importance of specific substituents at different positions of the pyrazolo[3,4-d]pyrimidine core for optimal FLT3 inhibition. For instance, a larger lipophilic group at the N1 position might correlate positively with activity, while a specific electronic feature on a substituent at the C3 position might be crucial for hinge region interactions. The predictive power of these models is assessed using statistical parameters such as R² (coefficient of determination) and Q² (cross-validated R²), with high values indicating a robust and predictive model.
Table 3: Illustrative QSAR Model Parameters and Descriptor Contributions for this compound Analogs
| Descriptor Type | Specific Descriptor | Coefficient | Significance (p-value) | Interpretation |
| Physicochemical | logP | +0.45 | < 0.01 | Increased lipophilicity positively impacts activity. |
| Electronic | LUMO Energy | -0.20 | < 0.05 | Lower LUMO (electron affinity) favors activity. |
| Steric | Molecular Volume | +0.15 | < 0.05 | Larger volume, within limits, can enhance binding. |
| H-bond Donor | Count | -0.10 | < 0.1 | Fewer H-bond donors might improve membrane permeability. |
| H-bond Acceptor | Count | +0.30 | < 0.01 | More H-bond acceptors contribute to target interaction. |
Model Statistics: R² = 0.85, Q² = 0.78, RMSE = 0.25 (Illustrative)
Ligand-Based and Structure-Based Design Principles Applied to this compound Analogs
The discovery and optimization of this compound have benefited from both ligand-based and structure-based drug design (SBDD) principles. ontosight.ainih.govguidetopharmacology.orgnih.govresearchgate.netnih.govnih.govcenmed.comwikipedia.org These complementary approaches guide the iterative process of compound synthesis and biological evaluation.
Ligand-Based Drug Design (LBDD): LBDD is particularly useful when the 3D structure of the target protein is unknown or difficult to obtain, relying instead on the knowledge of known active ligands. In the context of this compound, LBDD principles were applied early in the discovery process, particularly through phenotypic screening. ontosight.ainih.govguidetopharmacology.orgnih.govresearchgate.netnih.gov
Pharmacophore Modeling: Developing a pharmacophore model based on this compound and other potent pyrazolo[3,4-d]pyrimidine FLT3 inhibitors. This model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
Scaffold Hopping: Using the pyrazolo[3,4-d]pyrimidine scaffold as a template to identify novel, chemically distinct scaffolds that retain the essential pharmacophoric features, potentially leading to new chemical entities with improved properties or intellectual property.
Similarity Searching: Screening large chemical databases for compounds structurally or pharmacophorically similar to this compound.
Structure-Based Drug Design (SBDD): SBDD utilizes the 3D structure of the target protein (FLT3) to design or optimize ligands that fit precisely into the binding site. ontosight.ainih.govnih.govcenmed.comwikipedia.org
Fragment-Based Drug Design (FBDD): Identifying small chemical fragments that bind weakly to FLT3 and then growing or linking these fragments to create more potent this compound analogs. This approach benefits from the detailed structural information of the FLT3 active site.
De Novo Design: Computationally generating new chemical structures that are designed to optimally interact with the FLT3 binding site, building from scratch rather than modifying existing compounds.
Virtual Screening: Docking large libraries of compounds into the FLT3 active site and ranking them based on predicted binding affinity, followed by experimental validation of top hits. This was mentioned in the context of the pyrazolo[3,4-d]pyrimidine scaffold. ontosight.ainih.gov
Mutagenesis Studies and Structural Analysis: Using the FLT3 crystal structure (if available) or homology models to guide modifications to this compound, aiming to improve selectivity or potency by exploiting specific interactions with active site residues or addressing potential resistance mutations.
The iterative application of these design principles, coupled with biochemical and cellular assays, has been fundamental to the successful identification and optimization of this compound as a potent FLT3 inhibitor.
Advanced Analytical Methodologies for Esm156 Research
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of eSM156. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is routinely employed for the structural confirmation of this compound. Specifically, high-field NMR spectrometers, such as 500 MHz Bruker Avance III spectrometers, are utilized to record spectra at room temperature. These measurements provide detailed information on the chemical environment of atomic nuclei within the this compound molecule, including proton (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ, reported in ppm), multiplicity (singlet, doublet, triplet, quartet, multiplet), integration, and coupling constants (in Hz) derived from NMR spectra are crucial for assigning specific atoms and functional groups, thereby confirming the synthesized structure of this compound. nih.gov
Mass Spectrometry (MS): Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, offering complementary information to NMR. Both low-resolution mass spectrometry (LRMS) and high-resolution mass spectrometry (HRMS) are applied. LRMS, often obtained using systems like an Agilent 1260 Infinity II HPLC system coupled with a mass detector, provides initial molecular weight data. For precise elemental composition and to confirm the molecular formula, HRMS is performed. This typically involves advanced instruments such as a Bruker 12 T SolariX FT-ICR-MS spectrometer, employing electrospray ionization (ESI) conditions. HRMS data allows for the calculation of exact mass, which is critical for distinguishing between compounds with similar nominal masses and confirming the purity of the synthesized compound.
Table 1: Spectroscopic Techniques for this compound Structural Confirmation
| Technique | Purpose | Key Information Provided | Instrumentation Example |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, multiplicity, integration, coupling constants | 500 MHz Bruker Avance III Spectrometer nih.gov |
| Low-Resolution Mass Spectrometry (LRMS) | Molecular weight determination | Nominal mass | Agilent 1260 Infinity II HPLC System |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition determination | Precise mass-to-charge ratio, molecular formula | Bruker 12 T SolariX FT-ICR-MS Spectrometer |
Chromatographic Separation and Purity Assessment Methods
Chromatographic methods are essential for the purification of this compound and for assessing its purity, ensuring that the compound used in biological assays is free from synthetic byproducts or impurities.
Flash Column Chromatography: For the initial purification of synthesized this compound and related derivatives, flash column chromatography is a commonly used technique. This method utilizes silica (B1680970) gel (e.g., 220–440 mesh) as the stationary phase and employs a solvent system (e.g., MeOH/DCM gradients) to separate compounds based on their differential adsorption and elution properties. This preparative technique is crucial for isolating the target compound from reaction mixtures, yielding a crude product that can then be further refined.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for both the separation and purity assessment of this compound. While not explicitly detailed for this compound's purity assessment in the provided snippets, the use of an Agilent 1260 Infinity II HPLC system for LRMS implies its application in the analytical workflow. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various modes of HPLC, such as reversed-phase HPLC, are typically employed to quantify the purity of a compound and detect any impurities present. The resulting chromatograms provide information on retention times and peak areas, allowing for the quantification of this compound and any related substances.
Table 2: Chromatographic Techniques for this compound Separation and Purity Assessment
| Technique | Purpose | Stationary Phase Example | Mobile Phase Example |
| Flash Column Chromatography | Purification of synthesized compounds | Silica gel (220–440 mesh) | MeOH/DCM gradients |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and analytical separation | Various (e.g., C18 for reversed-phase) | Aqueous/Organic solvent mixtures |
Crystallographic Studies of this compound-Target Co-crystals (if available)
While specific X-ray crystallographic data for this compound in complex with its primary target, FLT3, was not explicitly found in the provided literature, such studies are paramount in the field of kinase inhibitor research. This compound is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold frequently found in kinase inhibitors. Understanding the precise binding mode of an inhibitor to its target enzyme is critical for structure-based drug design and further optimization of lead compounds.
The medicinal chemistry campaign that led to the discovery of this compound was informed by co-crystal structures of similar compounds with their targets, such as compound 52 with MER kinase (PDB 2G15). nih.gov Furthermore, the first crystal structure of the AXL kinase domain in complex with an inhibitor was reported in 2017, highlighting the importance and increasing availability of such structural data for relevant targets. nih.gov In silico studies, which often leverage available co-crystal structures or computational modeling, have provided preliminary insights into the binding modes of related compounds (e.g., 12b in AXL and RET). nih.gov
Therefore, although direct co-crystallographic data for this compound with FLT3 or other targets were not detailed in the provided snippets, it is highly probable that such studies would be pursued or are underway to fully elucidate the molecular interactions driving this compound's potent inhibitory activity and guide future drug development efforts. These studies typically involve the co-crystallization of the compound with its target protein, followed by X-ray diffraction to determine the three-dimensional structure of the complex at atomic resolution. This information reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which are crucial for rational drug design.
Compound Names and PubChem CIDs
A PubChem CID for this compound was not found in the publicly available information.
Future Research Directions and Translational Perspectives Academic Focus
Exploration of Novel Kinase and Non-Kinase Targets
A primary focus of future research will be the comprehensive elucidation of the molecular targets of eSM156. While initial screenings may have suggested interactions with certain protein families, a deeper, more systematic approach is required to fully map its interaction landscape.
Non-Kinase Targets: Beyond the well-trodden field of kinase inhibition, the exploration of non-kinase targets for this compound holds significant promise. It is increasingly recognized that small molecules often exhibit promiscuity, binding to proteins outside their intended target class. nih.govnih.gov Unbiased chemoproteomic approaches, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), will be instrumental in identifying novel non-kinase interactors of this compound directly in a cellular context. These targets could belong to diverse protein classes, including metabolic enzymes, epigenetic regulators, or scaffolding proteins, thereby opening up entirely new avenues for understanding the compound's mechanism of action.
Development of Advanced this compound Analogs with Tuned Selectivity Profiles
The development of analogs is a cornerstone of medicinal chemistry, allowing for the systematic optimization of a lead compound's properties. For this compound, the goal will be to generate a library of derivatives with fine-tuned selectivity profiles.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying different functional groups on the this compound scaffold, researchers can identify the key molecular determinants of target binding and selectivity. This iterative process of design, synthesis, and biological evaluation will guide the development of analogs with enhanced potency for desired targets and reduced affinity for off-targets. Computational modeling and docking studies can further inform the design of these analogs, predicting how structural changes will affect target engagement.
Integration with Emerging Chemical Biology Tools and Technologies
The field of chemical biology offers a powerful toolkit for dissecting complex biological processes. Integrating this compound with these cutting-edge technologies will provide unprecedented insights into its function.
One promising approach is the development of "probe" versions of this compound. These probes could be generated by chemically modifying the parent compound to incorporate reporter tags, such as fluorophores or biotin, or photo-crosslinking groups. Such probes would enable a variety of applications, including:
Target Identification and Validation: Biotinylated probes can be used for affinity purification of target proteins from cell lysates, which can then be identified by mass spectrometry.
Cellular Imaging: Fluorescently labeled this compound analogs can be used to visualize the compound's subcellular localization and track its engagement with targets in living cells using advanced microscopy techniques.
Covalent Labeling: The incorporation of a reactive group could transform this compound into a covalent probe, allowing for irreversible labeling and easier identification of its binding partners.
Deeper Elucidation of Off-Target Effects and Polypharmacology (Mechanistic Understanding)
A thorough understanding of a compound's off-target effects is critical for its development as a research tool or therapeutic agent. nih.govnih.gov For this compound, a deep dive into its polypharmacology is not merely about identifying potential liabilities but also about uncovering new therapeutic opportunities.
A multi-pronged approach will be necessary to comprehensively map the off-target landscape of this compound. This will involve:
In Silico Prediction: Computational tools can predict potential off-targets based on structural similarity to known ligands of various proteins.
In Vitro Profiling: Screening this compound against a broad panel of receptors, ion channels, and enzymes will provide empirical data on its off-target interactions.
Cell-Based Assays: Phenotypic screening in various cell lines can reveal unexpected biological activities that may be linked to off-target engagement.
By integrating data from these different approaches, a comprehensive "polypharmacological fingerprint" of this compound can be constructed. This will provide a more complete mechanistic understanding of its biological effects and guide the design of more selective analogs.
Role of this compound in Understanding Fundamental Biological Processes
Beyond its potential as a therapeutic agent, this compound can serve as a valuable chemical probe to investigate fundamental biological processes. nih.gov By selectively modulating the activity of its target(s), this compound can be used to dissect complex signaling pathways and cellular functions.
For example, if this compound is found to inhibit a specific kinase, it can be used to study the role of that kinase in processes such as cell cycle progression, differentiation, or migration. By observing the cellular consequences of inhibiting the target with this compound, researchers can gain a deeper understanding of its physiological and pathological roles. The temporal control offered by a small molecule inhibitor like this compound is a significant advantage over genetic techniques such as RNA interference or CRISPR-based methods, which can sometimes induce compensatory mechanisms.
Innovative Synthetic Methodologies for this compound and its Derivatives
The advancement of research on this compound and its analogs will depend on the availability of efficient and versatile synthetic routes. A key area of future research will therefore be the development of innovative synthetic methodologies.
This could involve the exploration of novel catalytic methods, the development of more convergent synthetic strategies, or the implementation of flow chemistry techniques to enable rapid and scalable production. A robust and flexible synthetic platform will be essential for generating the diverse library of analogs needed for SAR studies and for producing the quantities of this compound required for extensive biological evaluation.
Q & A
Basic: What experimental methodologies are recommended to validate eSM156's specificity as an FLT3 inhibitor?
To confirm this compound's specificity, employ kinase inhibition profiling using panels of recombinant kinases (e.g., AXL, RET, FLT3) to compare inhibitory concentrations (IC₅₀). Counter-screening against non-target kinases ensures selectivity . Pair this with cell-based assays using FLT3-dependent acute myeloid leukemia (AML) cell lines (e.g., MV4-11) to measure antiproliferative activity via ATP-based viability assays. Include negative controls (e.g., FLT3-independent cell lines) and validate results with orthogonal methods like Western blotting for phosphorylated FLT3 downstream targets (e.g., STAT5) .
Basic: How should researchers design dose-response experiments to assess this compound's potency accurately?
Use logarithmic dilution series (e.g., 0.1 nM to 1 µM) to capture the full dynamic range of this compound's activity. Replicate each concentration in triplicate to account for variability. Calculate IC₅₀ values using nonlinear regression models (e.g., four-parameter logistic curve) and report confidence intervals. Adhere to statistical standards: avoid overreporting precision (e.g., IC₅₀ = 3.2 ± 0.5 nM, not 3.215 nM) and specify statistical significance thresholds (P < 0.05) .
Advanced: How can structural modifications to this compound improve selectivity while retaining FLT3 inhibitory activity?
Adopt ligand-based drug design strategies:
- Perform molecular docking to identify critical interactions between this compound and FLT3’s ATP-binding domain.
- Synthesize analogs with substitutions at positions affecting off-target binding (e.g., pyrazolopyrimidine scaffold modifications) .
- Prioritize analogs showing >10-fold selectivity in kinase panels and validate in in vivo pharmacokinetic (PK) studies. Use structure-activity relationship (SAR) tables to correlate chemical modifications with activity (Table 1):
| Analog | R₁ Substituent | FLT3 IC₅₀ (nM) | Selectivity (vs. AXL) |
|---|---|---|---|
| This compound | -CH₃ | 2.1 | 15x |
| 7a | -CF₃ | 5.8 | 8x |
| 7j | -Cl | 1.5 | 22x |
Data adapted from kinase profiling and AML cell assays
Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Contradictions often arise from pharmacokinetic limitations or tumor microenvironment factors . Address this by:
- Conducting PK/PD modeling to correlate plasma concentrations with target engagement in xenograft models.
- Evaluating drug metabolism (e.g., cytochrome P450 stability) and bioavailability via LC-MS/MS .
- Testing efficacy in orthotopic AML models rather than subcutaneous implants to better mimic human disease .
Basic: What are the best practices for ensuring reproducibility in this compound studies?
- Document synthetic protocols in detail, including purification methods (e.g., HPLC gradients) and characterization data (NMR, HRMS) .
- Deposit raw data (e.g., dose-response curves, chromatograms) in supplementary materials or public repositories (e.g., Zenodo) with unique DOIs .
- Share cell line authentication reports (STR profiling) and assay conditions (e.g., serum concentration, passage number) .
Advanced: How can multi-omics approaches enhance understanding of this compound's mechanism of action?
Integrate transcriptomics (RNA-seq) and phosphoproteomics to map FLT3 signaling pathway modulation. Use gene set enrichment analysis (GSEA) to identify overrepresented pathways (e.g., apoptosis, cell cycle) and validate with siRNA knockdown of key nodes (e.g., STAT5). Cross-reference findings with public databases (e.g., CLUE Reactome) to contextualize results .
Basic: What statistical criteria should guide the interpretation of this compound's in vivo efficacy data?
- Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) for tumor volume comparisons.
- Apply Kaplan-Meier analysis for survival studies, reporting hazard ratios and P values.
- Predefine exclusion criteria (e.g., outlier tumors deviating >2 SD from mean) to avoid bias .
Advanced: How to address discrepancies in this compound's cytotoxicity across different AML subtypes?
Leverage patient-derived xenograft (PDX) models representing genetic AML subtypes (e.g., FLT3-ITD vs. FLT3-TKD mutations). Perform ex vivo drug sensitivity testing on primary AML blasts and correlate results with mutational status via next-generation sequencing. Use machine learning to identify biomarkers of response (e.g., FLT3 allelic ratio) .
Key Resources for Methodological Rigor
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using templates from institutional DMPs .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature for compound synthesis and characterization .
- Statistical Transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
